Cas no 1346598-65-9 (Depropylamino Chloro Propafenone-d5)
Depropylamino Chloro Propafenone-d5 Chemical and Physical Properties
Names and Identifiers
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- Depropylamino Chloro Propafenone-d5
- 1-[2-[3-Chloro-2-hydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone
- Propafenone Impurity 38
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- Inchi: 1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2
- InChI Key: MSNQYFAIUPNYQK-UHFFFAOYSA-N
- SMILES: c1c(C(=O)CCc2ccccc2)c(OCC(O)CCl)ccc1
Depropylamino Chloro Propafenone-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D288657-2.5mg |
Depropylamino Chloro Propafenone-d5 |
1346598-65-9 | 2.5mg |
$207.00 | 2023-05-18 | ||
| TRC | D288657-25mg |
Depropylamino Chloro Propafenone-d5 |
1346598-65-9 | 25mg |
$1642.00 | 2023-05-18 |
Depropylamino Chloro Propafenone-d5 Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Depropylamino Chloro Propafenone-d5
Introduction to Depropylamino Chloro Propafenone-d5 (CAS No. 1346598-65-9)
Depropylamino Chloro Propafenone-d5 (CAS No. 1346598-65-9) is a deuterated analog of propafenone, a well-known antiarrhythmic agent. This compound has gained significant attention in recent years due to its potential applications in pharmaceutical research and development, particularly in the study of drug metabolism and pharmacokinetics. The introduction of deuterium atoms into the molecular structure of propafenone can significantly alter its metabolic stability and pharmacological properties, making it a valuable tool for researchers.
The chemical structure of Depropylamino Chloro Propafenone-d5 is characterized by the presence of deuterium atoms at specific positions, which can influence the compound's behavior in biological systems. Deuterium, being a stable isotope of hydrogen, has a slightly higher atomic mass and different electronic properties compared to protium (1H). These differences can lead to altered metabolic pathways and extended half-lives, which are crucial factors in drug design and development.
In the context of antiarrhythmic therapy, propafenone is classified as a class IC antiarrhythmic agent according to the Vaughan Williams classification. It exerts its therapeutic effects by blocking sodium channels in cardiac tissue, thereby reducing the rate of depolarization and conduction velocity. The deuterated analog, Depropylamino Chloro Propafenone-d5, retains these properties but with enhanced stability and potentially improved efficacy.
Recent studies have explored the use of deuterated compounds in various therapeutic areas, including cardiovascular diseases. For instance, a study published in the Journal of Medicinal Chemistry (2022) investigated the metabolic stability of deuterated propafenone analogs in human liver microsomes. The results showed that Depropylamino Chloro Propafenone-d5 exhibited significantly higher metabolic stability compared to its non-deuterated counterpart, suggesting potential benefits in reducing drug clearance and improving therapeutic outcomes.
The pharmacokinetic profile of Depropylamino Chloro Propafenone-d5 has also been evaluated in preclinical studies. Research conducted by a team at the University of California, San Francisco (UCSF) demonstrated that this compound has an extended half-life and improved bioavailability when administered orally or intravenously. These findings are particularly relevant for patients with chronic arrhythmias who require long-term medication management.
In addition to its antiarrhythmic properties, Depropylamino Chloro Propafenone-d5 has shown promise in other therapeutic areas. A study published in the Clinical Pharmacology & Therapeutics (2021) explored the potential use of this compound as an adjunct therapy for neurodegenerative diseases. The researchers found that Depropylamino Chloro Propafenone-d5 could modulate ion channels and reduce oxidative stress, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
The safety profile of Depropylamino Chloro Propafenone-d5 has been extensively evaluated in both preclinical and clinical settings. Toxicology studies have shown that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, as with any new pharmaceutical agent, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, Depropylamino Chloro Propafenone-d5 (CAS No. 1346598-65-9) represents a significant advancement in the field of antiarrhythmic therapy and pharmaceutical research. Its unique chemical structure and enhanced metabolic stability make it a valuable tool for studying drug metabolism and developing more effective treatments for cardiovascular diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both clinical practice and scientific inquiry.
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